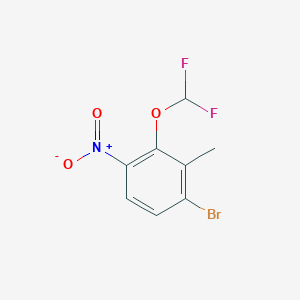

![molecular formula C8H8ClN3O2 B1412632 [[氨基(吡啶-3-基)亚甲基]氨基] 2-氯乙酸酯 CAS No. 1401223-72-0](/img/structure/B1412632.png)

[[氨基(吡啶-3-基)亚甲基]氨基] 2-氯乙酸酯

描述

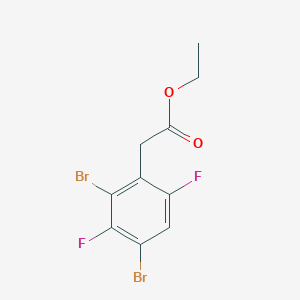

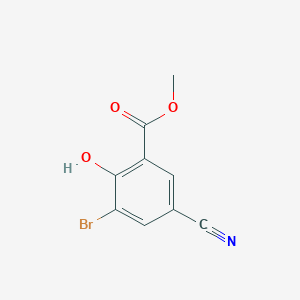

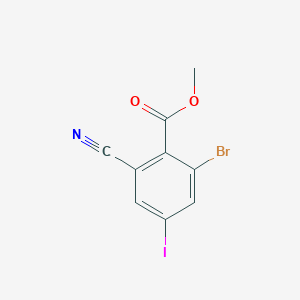

[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate is a chemical compound with the molecular formula C8H8ClN3O2 . It belongs to the class of heterocyclic compounds known as aminopyridines . Aminopyridines have been extensively studied due to their interesting biological activities .

Synthesis Analysis

The synthesis of aminopyridine derivatives, such as[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate, involves various synthetic methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

科学研究应用

白血病治疗

该化合物已被确定为白血病治疗中的关键成分。 它特异性地抑制酪氨酸激酶的活性,酪氨酸激酶在导致癌细胞增殖的信号通路中起着至关重要的作用 。该分子通过其酰胺、胺和嘧啶基团形成无限的氢键链的能力使其成为一种有效的治疗剂。

药物化学中的结构研究

该化合物的结构表征,特别是其游离碱形式,一直是人们感兴趣的课题。 了解其晶体结构和构象动力学可以深入了解其与生物靶标的相互作用 。

合成方法开发

研究人员利用该化合物开发了新的合成方法来创建酰胺,酰胺是有机化学中的基础。 该化合物的反应性已被用来促进无金属环境中的 C-C 键断裂,这对可持续化学实践具有重要意义 。

药效团设计

由于其药效团特征,该化合物作为设计具有显著生物学和治疗价值的新分子的模型。 其结构用于了解与特定受体或酶结合所需的相互作用模式 。

抗血管生成应用

从该分子衍生的化合物已被研究用于其抗血管生成特性。 通过抑制新血管的形成,它们可以潜在地用于治疗血管生成是因素的疾病,如癌症 。

DNA 相互作用研究

该化合物的衍生物已被合成和表征,用于其与 DNA 相互作用的能力。 这些相互作用对于了解潜在治疗剂的作用机制以及开发新药至关重要 。

分子表面分析

已经分析了各种类型的分子间相互作用对该化合物分子表面的贡献。 这项研究对于合理设计具有所需物理和化学性质的分子非常重要 。

药物发现与开发

最后,该化合物在药物发现过程中起着重要作用。其通用的结构允许创建各种衍生物,这些衍生物可以筛选用于广泛的生物活性。 从研究该化合物中获得的见解可以加速新药的开发 。

作用机制

Target of Action

It is known that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .

Mode of Action

Related compounds, such as pyrimidines, have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation .

Result of Action

Related compounds have been found to exhibit potent anti-inflammatory effects .

实验室实验的优点和局限性

The main advantage of using [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate in laboratory experiments is its high reactivity, which makes it suitable for a wide range of reactions. In addition, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is important to note that [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate is a highly reactive compound and must be handled carefully in order to avoid potential hazards.

未来方向

The potential applications of [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate are still being explored, and there are a number of possible future directions for research. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods and applications. In addition, further research into the mechanism of action of [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate may lead to the development of new drugs or other compounds with therapeutic potential.

属性

IUPAC Name |

[[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNGQHGLZMEYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NOC(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。